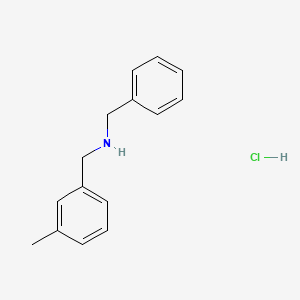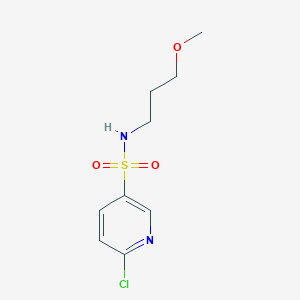
6-chloro-N-(3-methoxypropyl)pyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-N-(3-methoxypropyl)pyridine-3-sulfonamide, also known as CP-690,550, is a small molecule drug that acts as a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signal transduction pathways of cytokine receptors, particularly those involved in immune function. CP-690,550 has been extensively studied for its potential therapeutic applications in the treatment of various immune-mediated diseases.
Wirkmechanismus
6-chloro-N-(3-methoxypropyl)pyridine-3-sulfonamide selectively inhibits JAK3, which is primarily expressed in immune cells such as T cells, natural killer cells, and B cells. JAK3 is a key component of the signal transduction pathways of cytokine receptors, particularly those that use the common gamma chain (γc), such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, 6-chloro-N-(3-methoxypropyl)pyridine-3-sulfonamide effectively blocks the downstream signaling of these cytokines, leading to the suppression of immune cell activation and proliferation.
Biochemische Und Physiologische Effekte
6-chloro-N-(3-methoxypropyl)pyridine-3-sulfonamide has been shown to effectively suppress the activation and proliferation of T cells, which play a crucial role in the pathogenesis of immune-mediated diseases. In addition, it has been shown to reduce the levels of pro-inflammatory cytokines such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and interleukin-17 (IL-17), which are involved in the inflammatory response. 6-chloro-N-(3-methoxypropyl)pyridine-3-sulfonamide has also been shown to reduce the number of B cells and natural killer cells in the blood, indicating its broad immunosuppressive effects.
Vorteile Und Einschränkungen Für Laborexperimente
6-chloro-N-(3-methoxypropyl)pyridine-3-sulfonamide has several advantages as a research tool, including its high potency and selectivity for JAK3, which allows for the specific inhibition of this target without affecting other JAK family members. It also has good oral bioavailability and pharmacokinetic properties, making it suitable for in vivo studies. However, 6-chloro-N-(3-methoxypropyl)pyridine-3-sulfonamide also has some limitations, including its potential for off-target effects and the risk of immunosuppression, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
The potential therapeutic applications of 6-chloro-N-(3-methoxypropyl)pyridine-3-sulfonamide in immune-mediated diseases continue to be an active area of research. Future studies will likely focus on optimizing the dosing and administration of 6-chloro-N-(3-methoxypropyl)pyridine-3-sulfonamide to minimize the risk of adverse effects while maximizing its therapeutic efficacy. In addition, the development of more selective JAK3 inhibitors may provide new opportunities for the treatment of these diseases. Finally, further studies are needed to fully elucidate the mechanism of action of 6-chloro-N-(3-methoxypropyl)pyridine-3-sulfonamide and its effects on immune function.
Synthesemethoden
The synthesis of 6-chloro-N-(3-methoxypropyl)pyridine-3-sulfonamide involves several steps, starting with the reaction of 3-chloropyridine with sodium hydride to form the corresponding pyridine anion. This is followed by the addition of 3-methoxypropyl bromide and then the sulfonamide group, using a combination of reagents such as potassium carbonate and chlorosulfonic acid. The final product is obtained after purification by column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
6-chloro-N-(3-methoxypropyl)pyridine-3-sulfonamide has been extensively studied in preclinical and clinical studies for its potential therapeutic applications in immune-mediated diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to effectively suppress the activation and proliferation of T cells, which play a crucial role in the pathogenesis of these diseases.
Eigenschaften
IUPAC Name |
6-chloro-N-(3-methoxypropyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O3S/c1-15-6-2-5-12-16(13,14)8-3-4-9(10)11-7-8/h3-4,7,12H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPFXEWJKWKBFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNS(=O)(=O)C1=CN=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(3-methoxypropyl)pyridine-3-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(furan-2-yl)propan-2-yl]cyclopropanecarboxamide](/img/structure/B2705439.png)
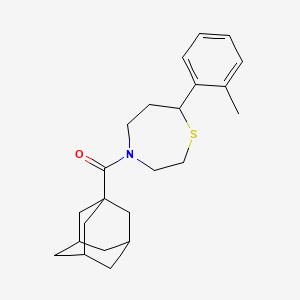
![6-Fluorobenzo[D]isoxazole-3-carbaldehyde](/img/structure/B2705442.png)
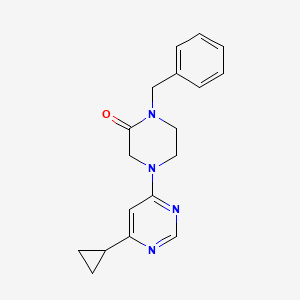
![1-[1,2,4]Triazolo[4,3-A]pyridin-3-ylethanamine](/img/structure/B2705444.png)
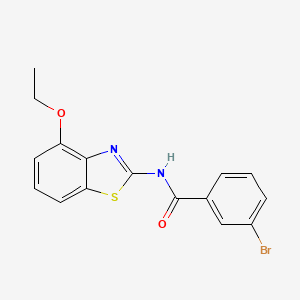
![1-[(4-Chlorophenyl)sulfonyl]-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2705452.png)
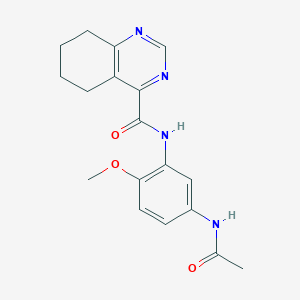
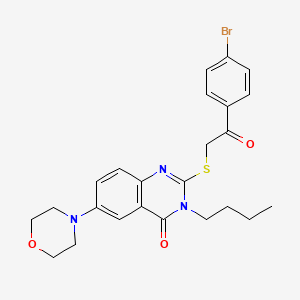
![3-(4-Nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2705456.png)
![4-[(4-Methylphenyl)(phenylsulfonyl)amino]-4,5-dihydrothiophene-1,1-dione](/img/structure/B2705457.png)
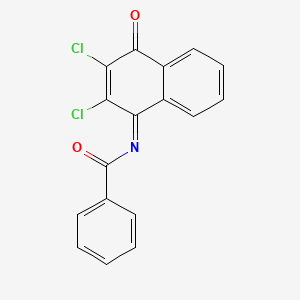
![2-(3-Hydroxypropyl)-4,7-dimethyl-6-(4-methylphenyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2705459.png)
